![molecular formula C15H22N2O2 B3119376 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide CAS No. 250714-74-0](/img/structure/B3119376.png)
3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide”, there are related compounds that have been synthesized. For example, Linezolid, a synthetic antibiotic, has been synthesized from (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic ester via R-epichlorohydrin and potassium phthalimide .Scientific Research Applications
LRRK2 Kinase Inhibitor
This compound has been identified as a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .
Neurodegenerative Disorder Treatment
Parkinson’s disease (PD) is a debilitating neurodegenerative disorder that affects over seven million people worldwide. Despite extensive research, the underlying disease mechanisms, and thus targets for therapeutic intervention, have remained unclear . This compound, as a LRRK2 inhibitor, could potentially be used in the treatment of PD .
Synthesis of Piperidin-4-one Derivatives
This compound can be synthesized from 3-methyl-2,6-diphenylpiperidin-4-one . The synthesized compound was characterized by FT-IR, 1 H NMR, EI-MS and elemental analysis . Piperidin-4-one derivatives have diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .
Morpholine Applications
Morpholine is a compound widely used in synthesis because of its various industrial applications . As this compound contains a morpholine moiety, it could potentially be used in these industrial applications .
Antimicrobial Activity
Compounds with a piperidin-4-one nucleus have received extensive attention in the past and recent years because of their diverse biological activities, including antimicrobial activity . As this compound is a derivative of piperidin-4-one, it could potentially have antimicrobial activity .
Anticancer Activity
Piperidin-4-one derivatives have been found to have anticancer activity . As this compound is a derivative of piperidin-4-one, it could potentially have anticancer activity .
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .
Mode of Action
3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide interacts with its target, LRRK2, by inhibiting its kinase activity . This interaction results in a decrease in the kinase activity of LRRK2, which is increased in the common G2019S mutation .
Biochemical Pathways
The inhibition of LRRK2 kinase activity affects the downstream pathways associated with PD. While the exact biochemical pathways are still under investigation, it is known that LRRK2 plays a role in neuronal cell survival and death, potentially through pathways involving mitochondrial function and autophagy .
Pharmacokinetics
It is known to be a potent, brain-penetrant, and selective lrrk2 inhibitor . These properties suggest that it has good bioavailability and can cross the blood-brain barrier, which is crucial for a drug intended to treat a neurological disorder like PD .
Result of Action
The molecular and cellular effects of 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide’s action include the inhibition of LRRK2 kinase activity. This inhibition can potentially modulate the pathways involved in neuronal cell survival and death, thereby affecting the progression of PD .
Action Environment
The action, efficacy, and stability of 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide can be influenced by various environmental factors. These can include the presence of other medications, the patient’s overall health status, and genetic factors such as the presence of specific LRRK2 mutations
properties
IUPAC Name |
3-methyl-N-(4-morpholin-4-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)11-15(18)16-13-3-5-14(6-4-13)17-7-9-19-10-8-17/h3-6,12H,7-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABLWJLBSIZOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234827 | |
| Record name | Butanamide, 3-methyl-N-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250714-74-0 | |
| Record name | Butanamide, 3-methyl-N-[4-(4-morpholinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 3-methyl-N-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



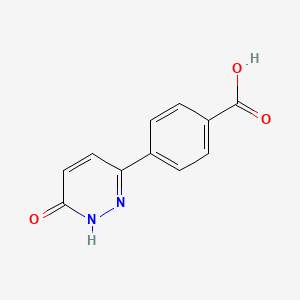
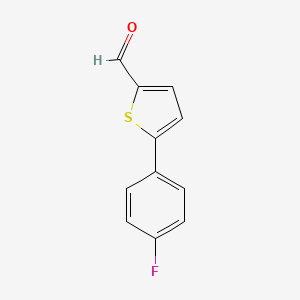
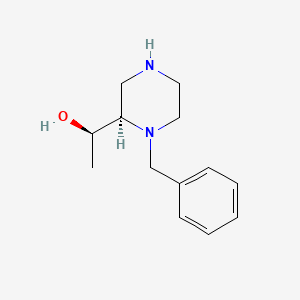
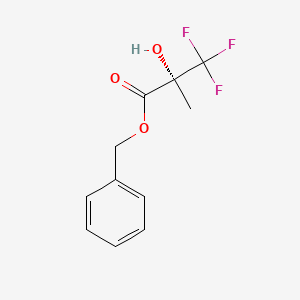
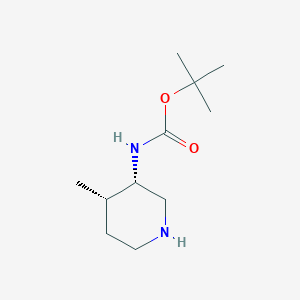
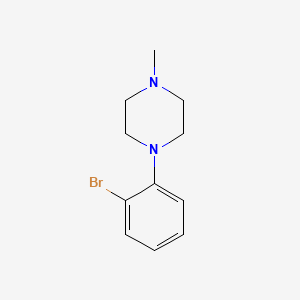

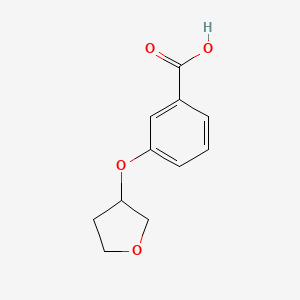
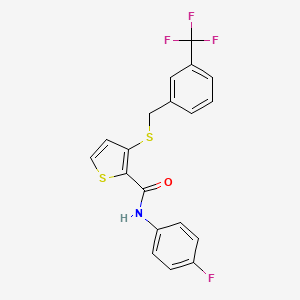
![N-[4-(morpholin-4-yl)phenyl]pentanamide](/img/structure/B3119371.png)
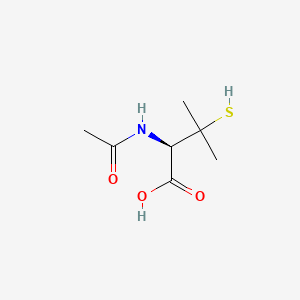
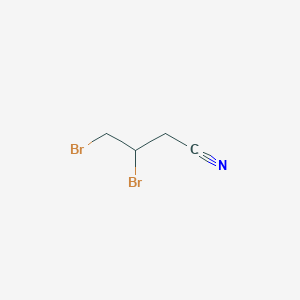
![3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3119396.png)
![4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3119401.png)